(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}-N-phenylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA is a complex organic compound with a unique structure that includes a thiourea group, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA typically involves the reaction of 2-chlorobenzyl chloride with 4-methoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with phenylthiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-[(2-CHLOROPHENYL)METHOXY]BENZALDEHYDE: Shares a similar structure but lacks the thiourea group.
1-PHENYLTHIOUREA: Contains the thiourea group but lacks the chlorophenyl and methoxyphenyl groups.
Uniqueness
3-[(E)-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]-1-PHENYLTHIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H18ClN3OS |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C21H18ClN3OS/c22-20-9-5-4-6-17(20)15-26-19-12-10-16(11-13-19)14-23-25-21(27)24-18-7-2-1-3-8-18/h1-14H,15H2,(H2,24,25,27)/b23-14+ |
InChI Key |
DQEXNQZSBKWERS-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.